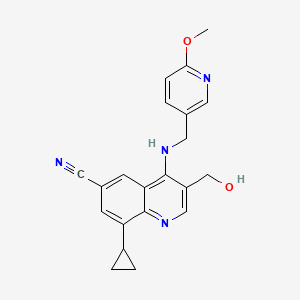

Pde5-IN-10

Description

Properties

Molecular Formula |

C21H20N4O2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

8-cyclopropyl-3-(hydroxymethyl)-4-[(6-methoxy-3-pyridinyl)methylamino]quinoline-6-carbonitrile |

InChI |

InChI=1S/C21H20N4O2/c1-27-19-5-2-13(9-23-19)10-24-20-16(12-26)11-25-21-17(15-3-4-15)6-14(8-22)7-18(20)21/h2,5-7,9,11,15,26H,3-4,10,12H2,1H3,(H,24,25) |

InChI Key |

VDGJLZRYORTPJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CNC2=C3C=C(C=C(C3=NC=C2CO)C4CC4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Neuro-Restorative Potential of Pde5-IN-10: A Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor, with a specific focus on its effects within neuronal signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: Enhancing cGMP Signaling in Neurons

This compound, also identified as compound 4b, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1]. The primary mechanism of action of this compound in neurons, consistent with other PDE5 inhibitors, is the enhancement of cyclic guanosine monophosphate (cGMP) signaling. PDE5 is an enzyme that specifically degrades cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling cascade[2][3][4]. This pathway is crucial for various neuronal functions, including synaptic plasticity, memory formation, and neuroprotection[2][3].

The canonical NO/cGMP pathway begins with the production of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP). Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical step in the formation of long-term memory[2][4].

Quantitative Data for this compound and Other Select PDE5 Inhibitors

This compound has been demonstrated to be a highly potent inhibitor of PDE5 with favorable metabolic stability. The following table summarizes key quantitative data for this compound and provides a comparison with other well-established PDE5 inhibitors.

| Compound | IC50 (PDE5) | Microsomal Stability (t1/2) | Other Relevant Data |

| This compound (compound 4b) | 20 nM[1] | 44.6 min[1] | Restores long-term potentiation in a mouse model of Alzheimer's Disease[1] |

| Sildenafil | ~5.22 nM | - | Improves memory in aged rats and mice[5] |

| Tadalafil | ~1.8 nM | - | Improves spatial memory and reduces tau pathology in a mouse model of AD[2] |

| Vardenafil | ~0.7 nM | - | Converts early-phase LTP to late-phase LTP in hippocampal slices[2] |

| Zaprinast | - | - | Non-selective, also inhibits PDE6, PDE9, and PDE11 |

Key Neuronal Signaling Pathways Modulated by this compound

The neuro-centric mechanism of action of this compound is primarily mediated through two interconnected signaling pathways:

-

The NO/cGMP/PKG/CREB Pathway: This is the principal pathway through which this compound exerts its effects on synaptic plasticity and memory. By elevating cGMP levels, this compound enhances the activity of PKG, leading to increased phosphorylation of CREB and the subsequent expression of genes involved in synaptic growth and long-term memory consolidation.

-

The PI3K/Akt Pathway: There is growing evidence that the NO/cGMP/PKG pathway can cross-talk with the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and neuroprotection. This interaction suggests that this compound may also confer neuroprotective effects by promoting neuronal survival.

Below are graphical representations of these signaling pathways generated using the DOT language.

Experimental Protocols for Assessing Neuronal Effects

The following section details the methodologies for key experiments cited in the evaluation of this compound and other PDE5 inhibitors in a neuronal context.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.

Methodology:

-

Recombinant human PDE5A1 is used as the enzyme source.

-

The assay is performed in a buffer containing Tris-HCl, MgCl2, and a specific concentration of the fluorescently labeled cGMP substrate.

-

This compound is serially diluted to a range of concentrations and pre-incubated with the PDE5 enzyme.

-

The enzymatic reaction is initiated by the addition of the cGMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

-

Liver microsomes (typically from mouse, rat, or human) are used as the source of metabolic enzymes.

-

This compound is incubated with the liver microsomes in the presence of NADPH as a cofactor to initiate phase I metabolism.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in the aliquots is quenched by the addition of a solvent like acetonitrile.

-

The concentration of the remaining this compound in each aliquot is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The half-life (t1/2) is determined from the slope of the natural log of the remaining parent compound versus time.

Electrophysiological Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To evaluate the effect of this compound on synaptic plasticity, specifically its ability to restore long-term potentiation in a disease model.

Methodology:

-

Hippocampal Slice Preparation:

-

Mice (e.g., a transgenic model of Alzheimer's disease) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Field Excitatory Postsynaptic Potential (fEPSP) Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

A baseline synaptic response is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

-

LTP Induction and Drug Application:

-

LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

For drug-effect studies, this compound is bath-applied to the slice for a defined period before and during the LTP induction protocol.

-

The fEPSP slope is monitored for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

The degree of potentiation is calculated as the percentage increase in the fEPSP slope from the baseline.

-

The experimental workflow for assessing LTP is illustrated in the diagram below.

Conclusion

This compound is a potent PDE5 inhibitor that enhances neuronal cGMP signaling. Its ability to restore long-term potentiation in a preclinical model of Alzheimer's disease highlights its therapeutic potential for neurological disorders characterized by synaptic dysfunction and cognitive decline. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel PDE5 inhibitors in the context of neuropharmacology and drug discovery.

References

- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model | Journal of Neuroscience [jneurosci.org]

The Quest for Precision: A Technical Guide to the Discovery and Development of Novel PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The discovery of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension, opening new avenues for therapeutic intervention in a range of other conditions.[1][2] This technical guide provides an in-depth overview of the core methodologies and critical considerations in the ongoing discovery and development of novel PDE5 inhibitors. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the experimental protocols, data analysis, and strategic workflows that underpin this dynamic field of pharmaceutical science.

The Core Target: Understanding PDE5 and the cGMP Signaling Pathway

Phosphodiesterase type 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][3] Nitric oxide, released in response to sexual stimulation or other physiological signals, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation, vasodilation, and increased blood flow.[5] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[4][6] By inhibiting PDE5, the intracellular concentration of cGMP is elevated, prolonging its vasodilatory effects.[1][7]

References

- 1. essm.org [essm.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laboratory Forum: Rat as an Animal Model for Male Erectile Function Evaluation in Sexual Medicine Research [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Structure-Activity Relationship of Pde5-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor. This document details the underlying signaling pathways, experimental protocols for activity assessment, and a summary of the key structural modifications influencing its inhibitory activity.

Introduction to PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling cascade.[1][2] Nitric oxide activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] cGMP acts as a second messenger, activating PKG, which through phosphorylation of downstream targets, leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1][3] PDE5 terminates this signaling by hydrolyzing cGMP to the inactive 5'-guanosine monophosphate (5'-GMP).[1]

Inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the NO/cGMP/PKG signaling pathway. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][3] this compound is a potent PDE5 inhibitor with an IC50 of 20 nM, and it has shown potential in research related to Alzheimer's disease due to its ability to restore long-term potentiation.[4]

Signaling Pathways

The primary signaling pathway influenced by PDE5 inhibitors is the NO/cGMP/PKG pathway. The inhibition of PDE5 leads to an accumulation of cGMP, which has several downstream effects.

Beyond smooth muscle relaxation, this pathway is involved in neuroprotection and synaptic plasticity.[2][5] PKG can activate the PI3K/Akt signaling pathway, which inhibits apoptosis, and can also phosphorylate the transcription factor CREB (cAMP response element-binding protein), promoting the expression of genes related to memory and learning.[2][6]

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a broad range of this compound analogs is not extensively published in the public domain, we can infer key structural features based on the pyrazolopyrimidinone scaffold, which is common to many potent PDE5 inhibitors, including sildenafil.[7][8][9] this compound itself is identified as a potent N-(pyridin-3-ylmethyl)quinoline derivative.[4] The SAR of related compounds suggests the importance of several key interactions within the PDE5 active site.

A crucial aspect in the development of PDE5 inhibitors is achieving high selectivity, particularly against PDE6, which is found in the retina and shares high structural similarity with PDE5.[2][7] Off-target inhibition of PDE6 can lead to visual disturbances.

| Compound | Modification | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Reference |

| This compound | N-(pyridin-3-ylmethyl)quinoline derivative | 20 | Not specified | [4] |

| Sildenafil | Pyrazolopyrimidinone core | 4 | ~10-fold | [1] |

| Vardenafil | Pyrazolopyrimidinone core | 0.1-0.4 | ~15-fold | [1] |

| Tadalafil | β-carboline core | 2 | >700-fold | [1] |

| Compound 5 | Pyrazolopyrimidinone core | 0.8 | 20-fold | [7][9] |

| Compound 28 | Not specified core | 0.27 | 1256-fold | [1] |

| Compound 29 | Not specified core | 0.4 | 12750-fold | [1] |

Key Structural Insights:

-

Core Scaffold: The pyrazolopyrimidinone and quinoline scaffolds serve as a rigid platform to correctly orient the functional groups for optimal interaction with the active site.

-

Hydrophobic Pocket Interaction: A significant contributor to binding affinity is the interaction of hydrophobic groups with a hydrophobic pocket within the PDE5 active site.[8]

-

Glutamine Interaction: A conserved glutamine residue (Gln817) in the active site is a key interaction point for many PDE inhibitors.[8]

-

Selectivity Determinants: Subtle differences in the active sites of PDE isozymes can be exploited to achieve selectivity. For instance, modifications that create steric hindrance with residues present in the PDE6 active site but not in PDE5 can improve the selectivity profile.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.

A common method for determining the IC50 of PDE5 inhibitors is a fluorescence polarization (FP)-based assay.

Detailed Methodology:

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.[10]

-

Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, DTT, and a specific concentration of cGMP substrate is prepared.[10] Recombinant human PDE5 enzyme is added to this buffer.

-

Incubation: The enzymatic reaction is initiated by adding the PDE5 enzyme solution to wells containing the test compound dilutions and cGMP. The mixture is incubated at 37°C for a defined period.

-

Termination and Detection: The reaction is stopped by adding a solution containing an anti-GMP antibody and a fluorescently labeled GMP tracer. In the absence of inhibition, the unlabeled GMP produced by PDE5 competes with the tracer for antibody binding, resulting in a low fluorescence polarization signal. With potent inhibition, less GMP is produced, more tracer binds to the antibody, and the fluorescence polarization signal is high.

-

Data Analysis: The fluorescence polarization is measured using a suitable plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

To assess the metabolic stability of this compound, an in vitro microsomal stability assay is performed. This compound was reported to have a half-life (t1/2) of 44.6 minutes in such an assay.[4]

Detailed Methodology:

-

Incubation: The test compound is incubated with liver microsomes (human or from other species) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Half-life Calculation: The half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a linear regression model.

For compounds like this compound being investigated for neurological applications, in vivo models are crucial. One such model is the assessment of long-term potentiation (LTP) in animal models of Alzheimer's disease.

Experimental Workflow:

This experiment assesses the compound's ability to restore synaptic plasticity, a process impaired in Alzheimer's disease.

Conclusion

This compound is a potent PDE5 inhibitor with promising therapeutic potential beyond traditional applications, particularly in the field of neurodegenerative diseases. The structure-activity relationships of the broader class of pyrazolopyrimidinone and quinoline-based inhibitors highlight the importance of specific interactions within the PDE5 active site for achieving high potency and selectivity. The experimental protocols outlined provide a framework for the continued evaluation and optimization of this compound and related compounds in the drug development pipeline. Further studies focusing on detailed SAR and in vivo efficacy in various disease models will be critical in fully elucidating the therapeutic utility of this compound.

References

- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]

- 7. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pde5-IN-10: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of Pde5-IN-10, a potent and metabolically stable inhibitor of Phosphodiesterase 5 (PDE5). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical assessment of PDE5 inhibitors. This document outlines the potency of this compound, details the experimental methodologies for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Core Data Presentation

The in vitro characteristics of this compound are summarized in the table below, providing a clear comparison of its potency and metabolic stability.

| Parameter | Value | Description |

| PDE5 Inhibitory Potency (IC50) | 20 nM | The half-maximal inhibitory concentration against the PDE5 enzyme, indicating high potency.[1] |

| In Vitro Microsomal Stability (t1/2) | 44.6 min | The half-life of the compound when incubated with human liver microsomes, suggesting improved metabolic stability.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the PDE5 enzyme, which is a key regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation. The following diagram illustrates the mechanism of action.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard industry practices and the likely methods used in the discovery of this compound.

PDE5 Enzyme Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of PDE5. A common method is a fluorescence polarization (FP)-based assay.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the working concentration in cold assay buffer.

-

Reaction Setup: Add the diluted this compound solutions to the microplate wells. Subsequently, add the diluted PDE5 enzyme to each well, except for the negative control wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) in the dark.

-

Detection: Stop the reaction and measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver enzymes, primarily Cytochrome P450s.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound stock solution (in DMSO)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator and centrifuge

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and this compound at the desired final concentration.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control, add buffer instead.

-

Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) of the compound.

Experimental Workflow Visualization

The following diagram provides a logical flow of a typical in vitro PDE5 inhibition assay, from preparation to data analysis.

References

Pharmacological properties of N-(pyridin-3-ylmethyl)quinoline derivatives

An In-depth Technical Guide on the Pharmacological Properties of N-(pyridin-3-ylmethyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of N-(pyridin-3-ylmethyl)quinoline derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Quinoline derivatives, in general, are known for their presence in numerous pharmaceuticals and biologically active molecules, exhibiting properties that range from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2][3][4][5] This paper will focus specifically on derivatives featuring the N-(pyridin-3-ylmethyl)quinoline core, detailing their known mechanisms of action, summarizing quantitative biological data, and providing insight into the experimental protocols used for their evaluation.

Synthesis of N-(pyridin-3-ylmethyl)quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[6] For the specific construction of N-substituted quinoline-3-ylmethyl scaffolds, multi-step protocols are often employed. A common strategy involves the initial synthesis of a 2-chloroquinoline-3-carbaldehyde, which then serves as a versatile intermediate.

One documented protocol involves a reductive amination reaction. This process starts with the synthesis of tert-butyl 4-(3-formylquinolin-2-yl)piperazine-1-carboxylate, which is then reacted with various amines in methanol to yield the final N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives.[7]

Another synthetic approach for N-(pyridin-3-ylmethyl) derivatives involves the lithiation of N-(pyridin-3-ylmethyl)pivalamide or related compounds using tert-butyllithium. The resulting dilithium reagents can then react with various electrophiles to produce the desired substituted derivatives.[8]

Experimental Protocol: Synthesis via Reductive Amination[7]

-

Synthesis of 2-chloroquinoline-3-carbaldehyde (Compound 2): Acetanilide (1) is reacted with phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) at 60°C for 5 hours.

-

Synthesis of tert-butyl 4-(3-formylquinolin-2-yl)piperazine-1-carboxylate (Compound 3): Compound 2 is reacted with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate (K2CO3) in DMF at room temperature.

-

Synthesis of Final Derivatives (Compounds 5a-l): A solution of Compound 3 (1 equivalent) in methanol is stirred, followed by the addition of the desired substituted amine (1.2 equivalents). Sodium borohydride (NaBH4) (1.5 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature for 3-4 hours. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with ethyl acetate. The crude product is purified by column chromatography.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted quinoline derivatives.

Pharmacological Properties

N-(pyridin-3-ylmethyl)quinoline derivatives have shown significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: PIM Kinase Inhibition

A series of new pyridine-quinoline hybrids have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) implicated in tumorigenesis.[9] Overexpression of PIM-1 kinase is associated with various cancers, including leukemia, prostate, and colon cancer.[9]

Several pyridine-quinoline hybrid compounds demonstrated potent anticancer activity against a panel of human cancer cell lines while showing low cytotoxicity against the normal human lung fibroblast cell line Wi-38.[9][10]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine-Quinoline Hybrids[9]

| Compound | NFS-60 (Myeloid Leukemia) | HepG-2 (Liver) | PC-3 (Prostate) | Caco-2 (Colon) | Wi-38 (Normal Lung) |

| 5b | 0.48±0.04 | 0.98±0.07 | 1.14±0.09 | 1.34±0.11 | >100 |

| 5c | 0.51±0.04 | 1.12±0.09 | 0.98±0.07 | 1.01±0.08 | >100 |

| 6e | 0.39±0.03 | 0.87±0.06 | 1.02±0.08 | 1.15±0.09 | >100 |

| 13a | 0.41±0.03 | 0.76±0.05 | 0.88±0.06 | 0.99±0.07 | >100 |

| 13c | 0.55±0.04 | 0.99±0.07 | 1.18±0.09 | 1.24±0.10 | >100 |

| 14a | 0.49±0.04 | 1.03±0.08 | 1.11±0.09 | 1.19±0.09 | >100 |

| Doxorubicin | 0.35±0.02 | 0.69±0.05 | 0.78±0.06 | 0.89±0.07 | 1.21±0.10 |

The same series of compounds were evaluated for their ability to inhibit PIM-1 and PIM-2 kinases.

Table 2: PIM-1 and PIM-2 Kinase Inhibition (IC50 in µM)[9]

| Compound | PIM-1 | PIM-2 |

| 5b | 0.231±0.01 | 0.089±0.007 |

| 5c | 0.098±0.008 | 0.198±0.01 |

| 6e | 0.076±0.006 | 0.154±0.01 |

| 14a | 0.101±0.009 | 0.201±0.01 |

| SGI-1776 (Control) | 0.086±0.007 | 0.112±0.009 |

Kinetic studies revealed that compounds 5b, 5c, 6e, and 14a act as competitive inhibitors of PIM-1 kinase, while compound 13a behaves as a mixed competitive and non-competitive inhibitor.[9]

The anticancer activity of these compounds is linked to their ability to induce apoptosis. Compounds 6e, 13a, and 13c significantly induced apoptosis (>66%) and activated caspase 3/7 in HepG-2 liver cancer cells.[9][10] PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of PIM kinase by these quinoline derivatives prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the intrinsic apoptotic pathway via caspase activation.

Visualization: PIM-1 Signaling Pathway

Caption: Inhibition of the PIM-1 kinase survival pathway by quinoline derivatives.

Experimental Protocols

-

In Vitro Cytotoxicity Assay (MTT Assay): [9]

-

Cells (e.g., HepG-2, PC-3) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

PIM-1 Kinase Assay: [9]

-

The assay is performed in a 96-well plate containing a reaction buffer, PIM-1 enzyme, the peptide substrate, and varying concentrations of the inhibitor.

-

The reaction is initiated by adding ATP.

-

The plate is incubated at 30°C for a specified time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo).

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Antimicrobial, Antimalarial, and Antitubercular Activities

Structurally related N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives have been screened for a range of antimicrobial activities.[7]

The compounds were tested against various Gram-positive and Gram-negative bacteria and fungal strains.

Table 3: Antibacterial and Antifungal Activity (MIC in µg/mL)[7]

| Compound | S. aureus (G+) | S. pyogenes (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) | A. niger (Fungus) |

| 5a | 100 | 100 | 200 | 250 | 200 | 200 |

| 5b | 125 | 100 | 250 | 200 | 250 | 250 |

| 5d | 100 | 125 | 200 | 250 | 250 | 200 |

| 5g | 200 | 250 | 125 | 100 | 100 | 100 |

| Ampicillin | 250 | 100 | 100 | 100 | - | - |

| Griseofulvin | - | - | - | - | 500 | 100 |

The derivatives showed promising activity against the chloroquine-sensitive strain of Plasmodium falciparum. The mechanism of action for quinoline antimalarials is often attributed to interference with hemoglobin digestion in the parasite's food vacuole, leading to a buildup of toxic heme.[11]

Table 4: In Vitro Antimalarial Activity[7]

| Compound | P. falciparum IC50 (µg/mL) |

| 5a | 0.145 |

| 5b | 0.198 |

| 5d | 0.112 |

| 5g | 0.210 |

| Chloroquine | 0.250 |

Activity was also assessed against Mycobacterium tuberculosis H37Rv.

Table 5: In Vitro Antitubercular Activity[7]

| Compound | M. tuberculosis MIC (µg/mL) |

| 5a | >50 |

| 5b | 25 |

| 5d | >50 |

| 5g | 50 |

| Isoniazid | 0.25 |

Experimental Protocols

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [7]

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate broth media.

-

A standardized inoculum of the microbial strain is added to each well.

-

Plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

In Vitro Antimalarial Assay (P. falciparum): [7]

-

P. falciparum cultures are maintained in human erythrocytes.

-

Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 48 hours.

-

Parasite growth inhibition is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

-

IC50 values are calculated from the dose-response curves.

-

-

Antitubercular Assay (M. tuberculosis): [7]

-

The assay is conducted using a microplate Alamar Blue assay (MABA).

-

Serial dilutions of the compounds are added to 96-well plates containing Middlebrook 7H9 broth.

-

A standardized inoculum of M. tuberculosis H37Rv is added.

-

Plates are incubated for 7 days at 37°C.

-

Alamar Blue reagent is added, and plates are incubated for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

-

Conclusion

N-(pyridin-3-ylmethyl)quinoline derivatives and their close structural analogues represent a versatile and promising class of compounds for drug discovery. The research highlighted in this guide demonstrates their potent activity as anticancer agents through the inhibition of PIM kinases and induction of apoptosis.[9][10] Furthermore, their broad-spectrum activity against bacterial, fungal, malarial, and tubercular pathogens underscores their potential in addressing infectious diseases.[7] The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for future optimization of potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising derivatives.

References

- 1. jetir.org [jetir.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pde5-IN-10 Cellular Assay in Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a common pediatric cancer originating from the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a potential target for therapeutic intervention in various cancers. Phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP, is a key regulator of this pathway. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which can induce antiproliferative and pro-apoptotic effects in cancer cells. Pde5-IN-10 is a potent and selective inhibitor of PDE5 with an IC50 of 20 nM[1]. These application notes provide a detailed protocol for a cellular assay to evaluate the efficacy of this compound in neuroblastoma cell lines.

Signaling Pathway Overview

The proposed mechanism of action for this compound in neuroblastoma cells involves the modulation of the nitric oxide (NO)-cGMP signaling pathway. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to downstream effects such as cell cycle arrest, differentiation, and apoptosis. PDE5 negatively regulates this pathway by hydrolyzing cGMP. By inhibiting PDE5, this compound is expected to increase intracellular cGMP levels, thereby promoting the antitumor effects of this signaling cascade.

Figure 1: cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the protocols for evaluating the effects of this compound on neuroblastoma cells. The SH-SY5Y human neuroblastoma cell line is recommended due to its well-characterized nature and ability to undergo neuronal differentiation.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |

| This compound | MedChemExpress | HY-108953 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| cGMP ELISA Kit | R&D Systems | KGE003 |

| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |

| Retinoic Acid | Sigma-Aldrich | R2625 |

Experimental Workflow

Figure 2: General experimental workflow for the this compound cellular assay.

Cell Culture and Maintenance

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO).

-

Replace the medium with the drug-containing medium and incubate for 48-72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular cGMP Quantification (ELISA)

This assay directly measures the accumulation of cGMP following this compound treatment.

-

Seed SH-SY5Y cells in a 24-well plate at a density of 1 x 10⁵ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 30 minutes to 1 hour).

-

Lyse the cells according to the cGMP ELISA kit manufacturer's protocol.

-

Perform the ELISA as per the manufacturer's instructions.[2][3][4]

-

Measure the absorbance and calculate the cGMP concentration based on the standard curve.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Treat cells with this compound at concentrations around the determined IC50 value for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol and incubate in the dark.[5][6][7][8]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Neuronal Differentiation Assay (Neurite Outgrowth)

This assay assesses the ability of this compound to induce neuronal differentiation, characterized by the extension of neurites.

-

Seed SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate at a low density (e.g., 1 x 10⁴ cells/well).

-

To induce differentiation, reduce the serum concentration in the medium to 1% and add a low concentration of retinoic acid (e.g., 10 µM).

-

Treat the cells with various concentrations of this compound.

-

Incubate for 3-5 days, replacing the medium with fresh drug-containing medium every 48 hours.

-

Fix the cells with 4% paraformaldehyde and stain for a neuronal marker such as β-III tubulin.

-

Capture images using a microscope and measure the length of neurites using image analysis software (e.g., ImageJ).

-

Quantify the average neurite length and the percentage of cells with neurites longer than the cell body diameter.

Data Presentation

The quantitative data from the assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50)

| Cell Line | This compound IC50 (µM) after 72h |

| SH-SY5Y | [Insert Value] |

| SK-N-BE(2) | [Insert Value] |

| IMR-32 | [Insert Value] |

Table 2: Intracellular cGMP Levels in SH-SY5Y Cells after this compound Treatment

| This compound Concentration | cGMP Concentration (pmol/mg protein) | Fold Change vs. Control |

| Vehicle Control | [Insert Value] | 1.0 |

| 10 nM | [Insert Value] | [Insert Value] |

| 100 nM | [Insert Value] | [Insert Value] |

| 1 µM | [Insert Value] | [Insert Value] |

| 10 µM | [Insert Value] | [Insert Value] |

Table 3: Apoptosis Induction in SH-SY5Y Cells by this compound (48h)

| This compound Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | [Insert Value] | [Insert Value] |

| IC50 / 2 | [Insert Value] | [Insert Value] |

| IC50 | [Insert Value] | [Insert Value] |

| IC50 x 2 | [Insert Value] | [Insert Value] |

Table 4: Neurite Outgrowth in SH-SY5Y Cells with this compound Treatment (5 days)

| This compound Concentration | Average Neurite Length (µm) | % of Cells with Neurites |

| Vehicle Control | [Insert Value] | [Insert Value] |

| 100 nM | [Insert Value] | [Insert Value] |

| 1 µM | [Insert Value] | [Insert Value] |

| 10 µM | [Insert Value] | [Insert Value] |

Conclusion

This document provides a comprehensive set of protocols to assess the cellular effects of the PDE5 inhibitor, this compound, on neuroblastoma cells. By following these detailed methodologies, researchers can effectively evaluate the compound's potential as a therapeutic agent by measuring its impact on cell viability, apoptosis, neuronal differentiation, and its direct target engagement through cGMP quantification. The provided diagrams and data presentation tables are intended to facilitate experimental planning and data interpretation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cGMP Parameter Assay Kit KGE003: R&D Systems [rndsystems.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. arborassays.com [arborassays.com]

- 5. immunostep.com [immunostep.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Measuring cGMP Levels Following Treatment with a Novel PDE5 Inhibitor, Pde5-IN-10

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2][3][4] Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP.[2][3][4][5] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying its downstream signaling effects.[2][4][6][7]

Pde5-IN-10 is a novel investigational compound designed to selectively inhibit PDE5. As such, it is crucial for researchers and drug development professionals to have robust and reliable methods to quantify the resulting changes in cGMP levels in response to treatment with this inhibitor. These measurements are fundamental for determining the compound's potency, efficacy, and mechanism of action in both in vitro and in vivo models.

These application notes provide detailed protocols for the measurement of cGMP levels in biological samples following treatment with this compound. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and experimental needs.

cGMP Signaling Pathway

The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, which activates soluble guanylate cyclase (sGC).[2][6] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][6] this compound, as a PDE5 inhibitor, prevents the degradation of cGMP to GMP, leading to its accumulation and enhanced downstream signaling.[2][4][7]

Caption: The Nitric Oxide/cGMP signaling pathway and the mechanism of action of this compound.

Comparison of cGMP Measurement Methods

Several methods are available for the quantification of cGMP levels in biological samples. The choice of method often depends on factors such as the required sensitivity, sample type, sample throughput, and available equipment.

| Feature | ELISA (Competitive) | RIA (Competitive) | LC-MS/MS |

| Principle | Enzyme-linked immunosorbent assay based on antigen-antibody competition.[1] | Radioimmunoassay based on antigen-antibody competition using a radiolabeled tracer. | Liquid chromatography separation followed by mass spectrometry detection.[8][9] |

| Sensitivity | Picomolar to nanomolar range.[1][10] | Femtomolar to picomolar range.[11] | Picomolar to nanomolar range.[9][12] |

| Sample Throughput | High (96-well plate format).[1][13] | Moderate to high. | Moderate, depends on chromatography run time. |

| Specificity | High, but potential for cross-reactivity.[1] | High, but potential for cross-reactivity.[14] | Very high, based on mass-to-charge ratio.[9][12] |

| Equipment | Microplate reader.[1][13] | Gamma counter.[15] | LC-MS/MS system.[8][9] |

| Reagents | Non-radioactive. | Radioactive isotope required. | Solvents and standards. |

| Advantages | Safe, high-throughput, widely available kits. | High sensitivity. | High specificity and accuracy, can multiplex with other analytes.[9][12] |

| Disadvantages | Potential for matrix effects and cross-reactivity. | Handling and disposal of radioactive materials. | High initial equipment cost, requires specialized expertise.[16] |

Experimental Protocols

General Sample Preparation Guidelines

Proper sample collection and preparation are critical for accurate cGMP measurement. Due to the rapid degradation of cyclic nucleotides by phosphodiesterases, it is essential to inhibit PDE activity immediately upon sample collection.[17]

-

Cell Cultures:

-

Aspirate the culture medium.

-

Immediately add ice-cold 0.1 M HCl to the cells to lyse them and inhibit PDE activity.[17]

-

Incubate for 10-20 minutes at room temperature.[17]

-

Scrape the cells and collect the lysate.

-

Centrifuge at >1000 x g for 10 minutes to pellet cellular debris.[17]

-

The supernatant can be used directly in the assay or stored at -80°C.

-

-

Tissues:

-

Rapidly freeze the tissue in liquid nitrogen immediately after collection to stop enzymatic activity.[1]

-

Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold 0.1 M HCl or 5% trichloroacetic acid (TCA).[1][10]

-

Centrifuge the homogenate at >1500 x g for 10-15 minutes at 4°C.

-

Collect the supernatant for analysis. If using TCA, an ether extraction step is required to remove the TCA.[17]

-

-

Plasma:

Protocol 1: cGMP Measurement by ELISA

This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with the commercial kit you are using.

Caption: A typical workflow for a competitive cGMP ELISA.

Materials:

-

Commercial cGMP ELISA kit (containing antibody-coated plate, cGMP standard, cGMP-HRP conjugate, anti-cGMP antibody, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Distilled or deionized water

-

0.1 M HCl for sample preparation

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of the cGMP standard.[13][17]

-

Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[1] b. Add 25 µL of the cGMP-HRP conjugate (tracer) to each well.[1] c. Add 50 µL of the anti-cGMP antibody to each well.[1] d. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[1] During this incubation, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the limited amount of anti-cGMP antibody. e. Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.[13] f. Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.[1][13] g. Add 50-100 µL of stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[13] h. Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.[1]

-

Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of cGMP. b. Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: cGMP Measurement by LC-MS/MS

This protocol provides a general workflow for cGMP quantification. Method development and validation are crucial for achieving accurate and reliable results.

Caption: A generalized workflow for cGMP measurement by LC-MS/MS.

Materials:

-

LC-MS/MS system

-

Analytical column suitable for polar compounds (e.g., C18)

-

cGMP analytical standard

-

Internal standard (e.g., isotope-labeled cGMP)

-

Acetonitrile, methanol, formic acid, ammonium acetate (LC-MS grade)

-

Centrifuge

Procedure:

-

Sample Preparation: a. To 100 µL of sample (cell lysate, tissue homogenate, or plasma), add an internal standard. b. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.[9] c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in the mobile phase for injection.

-

LC-MS/MS Analysis: a. Set up the LC method for optimal separation of cGMP. This will involve optimizing the mobile phase composition, gradient, and flow rate. b. Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both cGMP and the internal standard.[9] c. Inject the prepared samples and standards onto the LC-MS/MS system.

-

Data Analysis: a. Integrate the peak areas for cGMP and the internal standard. b. Generate a standard curve by plotting the ratio of the cGMP peak area to the internal standard peak area against the concentration of the standards. c. Quantify the concentration of cGMP in the samples using the standard curve.

Logical Relationship of Protocol Steps

The successful measurement of cGMP levels after this compound treatment relies on a logical sequence of experimental steps, from initial planning to final data interpretation.

Caption: Logical flow from experimental design to data interpretation for cGMP measurement.

Conclusion

The accurate measurement of cGMP levels is paramount when evaluating the efficacy of PDE5 inhibitors like this compound. This document provides a comprehensive overview of the available methodologies, including detailed protocols for ELISA and LC-MS/MS. By carefully selecting the appropriate method and adhering to rigorous sample preparation and analytical procedures, researchers can obtain reliable and reproducible data to advance their understanding of this compound and its therapeutic potential.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. PDE5_inhibitor [bionity.com]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hims.com [hims.com]

- 8. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

- 11. sceti.co.jp [sceti.co.jp]

- 12. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cloud-clone.com [cloud-clone.com]

- 14. izotop.hu [izotop.hu]

- 15. phoenixbiotech.net [phoenixbiotech.net]

- 16. rsc.org [rsc.org]

- 17. bioscience.co.uk [bioscience.co.uk]

Application Notes and Protocols for Long-Term Potentiation (LTP) Assay Using Pde5-IN-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor, in Long-Term Potentiation (LTP) assays. This document is intended to guide researchers in neuroscience and drug development in evaluating the therapeutic potential of this compound for conditions associated with synaptic dysfunction, such as Alzheimer's disease.

Introduction

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory.[1] Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG) and downstream targets involved in synaptic plasticity.[2] this compound is a potent and selective PDE5 inhibitor with an IC50 of 20 nM. It has demonstrated excellent efficacy in restoring LTP in a mouse model of Alzheimer's disease, making it a promising candidate for further investigation.

Mechanism of Action

This compound enhances synaptic plasticity by modulating the NO/cGMP signaling pathway. In the central nervous system, neuronal nitric oxide synthase (nNOS) produces NO in response to synaptic activity. NO diffuses to the presynaptic terminal and activates soluble guanylate cyclase (sGC), which then synthesizes cGMP from GTP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation. This activates PKG, which in turn phosphorylates various downstream targets that contribute to the enhancement of neurotransmitter release and the potentiation of synaptic strength, key components of LTP.

Data Presentation

The following table summarizes the key quantitative data for this compound and provides a template for presenting experimental results from an LTP assay.

| Parameter | Value | Source |

| This compound IC50 (PDE5) | 20 nM | Zuccarello et al., 2023 |

| Experimental Model | Hippocampal slices from a mouse model of Alzheimer's disease | Zuccarello et al., 2023 |

| Effect on LTP | Restores impaired LTP | Zuccarello et al., 2023 |

| Experimental Group | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |

| Wild-Type Control | e.g., -0.5 ± 0.05 | e.g., 150 ± 10% |

| AD Model + Vehicle | e.g., -0.45 ± 0.06 | e.g., 110 ± 8% |

| AD Model + this compound | e.g., -0.48 ± 0.05 | e.g., 145 ± 12% |

Note: The values in the second table are representative examples and should be replaced with experimental data.

Experimental Protocols

The following are detailed protocols for performing an in vitro LTP assay using this compound in hippocampal slices. These protocols are based on established methodologies for studying LTP with PDE5 inhibitors. The specific concentrations and incubation times for this compound are based on the work of Zuccarello et al. (2023), though the full detailed protocol from this specific paper was not available. Researchers should optimize these parameters for their specific experimental conditions.

Preparation of Hippocampal Slices

-

Anesthetize and decapitate an adult mouse (e.g., C57BL/6 or an appropriate Alzheimer's disease model).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

aCSF Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

-

-

Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.

-

Transfer the slices to an interface or submerged recovery chamber with standard aCSF, bubbled with 95% O2 / 5% CO2, at 32-34°C for at least 1 hour.

-

Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.

-

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline of fEPSPs for at least 20-30 minutes.

Application of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. The final concentration of this compound used by Zuccarello et al. (2023) to restore LTP is a critical piece of information from their full paper. Based on studies with similar PDE5 inhibitors like sildenafil, a concentration in the nanomolar to low micromolar range is expected.[3]

-

Switch the perfusion to the aCSF containing this compound and allow it to perfuse the slice for at least 20-30 minutes before inducing LTP.

Induction and Recording of Long-Term Potentiation (LTP)

-

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.

-

Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Analyze the data by normalizing the fEPSP slope to the average baseline slope and plotting it over time.

Mandatory Visualizations

Signaling Pathway of this compound in Enhancing LTP

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

Experimental Workflow for In Vitro LTP Assay

Caption: Workflow for an in vitro Long-Term Potentiation (LTP) experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of pCREB Levels with Pde5-IN-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of phosphorylated CREB (pCREB) at Serine 133 in response to treatment with Pde5-IN-10, a phosphodiesterase 5 (PDE5) inhibitor. This guide includes the scientific background, a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE5 by compounds like this compound leads to an accumulation of cGMP.[1][3] This increase in cGMP activates Protein Kinase G (PKG), which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[3][4] Phosphorylated CREB (pCREB) is a critical regulator of gene expression involved in neuronal plasticity, memory, and cell survival.[4][5]

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[6] When analyzing phosphorylated proteins like pCREB, special considerations are necessary to preserve the phosphorylation state and ensure accurate quantification.[7][8] This protocol outlines the best practices for performing a quantitative Western blot analysis to assess the effect of this compound on pCREB levels.

Signaling Pathway

The inhibition of PDE5 by this compound initiates a signaling cascade that results in the phosphorylation of CREB.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. inventbiotech.com [inventbiotech.com]

- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Application Notes and Protocols for Phosphodiesterase 5 (PDE5) Inhibitors in Models of Synaptic Dysfunction

Disclaimer: The specific compound "Pde5-IN-10" is not referenced in the available scientific literature. Therefore, these application notes and protocols are based on the extensive research conducted with well-characterized and widely studied phosphodiesterase 5 (PDE5) inhibitors, such as Sildenafil and Tadalafil. These compounds serve as representative examples for researchers investigating the therapeutic potential of PDE5 inhibition in models of synaptic dysfunction.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Synaptic dysfunction is a primary pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (AD), leading to cognitive decline and memory loss.[1] A growing body of preclinical evidence suggests that targeting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway can ameliorate synaptic deficits and improve cognitive function.[1][2]

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cGMP.[3] It is expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][4] Inhibition of PDE5 elevates intracellular cGMP levels, thereby activating downstream effectors like cGMP-dependent protein kinase (PKG).[5][6] This activation enhances synaptic plasticity, promotes neurogenesis, and has neuroprotective effects, making PDE5 a promising therapeutic target for disorders associated with synaptic dysfunction.[4][5]

Mechanism of Action: The NO/cGMP/PKG Signaling Pathway

The therapeutic effects of PDE5 inhibitors on synaptic function are primarily mediated by the potentiation of the NO/cGMP/PKG signaling cascade.

-

NO Production: Neuronal nitric oxide synthase (nNOS) produces NO in response to synaptic activity, particularly through the activation of NMDA receptors.

-

sGC Activation: NO diffuses across membranes and binds to soluble guanylyl cyclase (sGC), activating it to produce cGMP from GTP.[4]

-

PDE5-mediated Degradation: PDE5 enzymes degrade cGMP into inactive GMP, thus acting as a brake on the signaling pathway.[6]

-

PDE5 Inhibition: PDE5 inhibitors block this degradation, leading to an accumulation of cGMP.

-

PKG Activation and Downstream Effects: Elevated cGMP levels activate PKG, which in turn phosphorylates multiple downstream targets.[5] This leads to:

-

CREB Phosphorylation: Activation of the cAMP response element-binding protein (CREB), a key transcription factor for genes involved in memory consolidation and synaptic plasticity.[1][2]

-

Synaptic Plasticity: Enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3]

-

Neurogenesis: Promotion of neuronal survival and the generation of new neurons via the PI3K/Akt pathway.[5]

-

Reduced Aβ Load: In AD models, chronic PDE5 inhibition has been shown to decrease the levels of neurotoxic amyloid-β (Aβ) peptides.[2][7]

-

References

- 1. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Application Note: Investigating cGMP Signaling in the Hippocampus Using Pde5-IN-10

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial second messenger system in the central nervous system, playing a significant role in modulating synaptic plasticity, memory formation, and neurogenesis.[1][2] In the hippocampus, a brain region critical for learning and memory, cGMP signaling is primarily activated by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) to produce cGMP.[3] The intracellular levels of cGMP are tightly regulated by phosphodiesterases (PDEs), which catalyze its degradation.[2][4]

Phosphodiesterase type 5 (PDE5) is a cGMP-specific PDE expressed in various brain regions, including the hippocampus.[4][5] Inhibition of PDE5 prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling through effectors like cGMP-dependent protein kinase (PKG).[6][7] This potentiation of the cGMP pathway has been linked to improved synaptic function and cognitive performance.[4][8]

Pde5-IN-10 is a potent and selective inhibitor of the PDE5 enzyme. Its use allows researchers to pharmacologically elevate cGMP levels in a controlled manner, making it an invaluable tool for elucidating the precise roles of cGMP signaling in hippocampal function and exploring its therapeutic potential for cognitive disorders.[4][9]

Signaling Pathways and Mechanism of Action

The canonical NO/cGMP signaling cascade is central to many functions in the hippocampus.[1] this compound acts by specifically blocking the catalytic site of the PDE5 enzyme, thereby preventing the hydrolysis of cGMP to GMP and amplifying the effects of upstream signals like NO.[6][10]

Experimental Protocols and Applications

This section provides detailed protocols for using this compound to study cGMP signaling in the hippocampus across biochemical, electrophysiological, and behavioral assays.

Protocol 1: Measurement of cGMP Levels in Acute Hippocampal Slices

This protocol measures the direct effect of this compound on cGMP accumulation in hippocampal tissue.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂/5% CO₂)

-

Vibratome or tissue chopper

-

0.1 M HCl

-

Homogenizer

-

cGMP competitive ELISA kit

-

Microplate reader

Methodology:

-

Slice Preparation: Anesthetize the animal (e.g., adult mouse) and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 µm transverse hippocampal slices using a vibratome.[11]

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber with a constant flow of oxygenated aCSF at room temperature.

-

Treatment: Transfer individual slices to tubes containing aCSF and the desired concentration of this compound (e.g., 10 nM - 10 µM) or vehicle (e.g., DMSO). Incubate for 30 minutes. To stimulate cGMP production, an NO donor (e.g., 10 µM DEA/NO) can be added for the final 5 minutes.[8]

-

Homogenization: Immediately stop the reaction by transferring each slice into 500 µL of 0.1 M HCl and homogenize thoroughly on ice.

-

Sample Processing: Centrifuge the homogenates at 15,000 x g for 15 minutes at 4°C.[12] Collect the supernatant for cGMP analysis.

-

cGMP Measurement: Follow the manufacturer's instructions for the cGMP competitive ELISA kit to determine the cGMP concentration in each sample.[13] Normalize the cGMP concentration to the total protein content of the tissue pellet.

Example Data:

| Treatment Group | cGMP Concentration (pmol/mg protein) |

| Vehicle | 1.5 ± 0.2 |

| This compound (100 nM) | 3.8 ± 0.4 |

| This compound (1 µM) | 8.2 ± 0.9 |

| This compound (10 µM) | 15.5 ± 1.8 |

Protocol 2: Western Blot for Downstream PKG Substrates

This protocol assesses the activation of downstream cGMP signaling by measuring the phosphorylation of PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Hippocampal tissue treated as in Protocol 1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment.

-

PVDF membranes.

-

Primary antibodies (anti-phospho-VASP, anti-total-VASP, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

Methodology:

-

Protein Extraction: Homogenize hippocampal tissue in ice-cold RIPA buffer.[14] Centrifuge at 13,000 x g for 10 minutes at 4°C and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.[14][15] Separate proteins on a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15] Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band density and normalize the phospho-VASP signal to total VASP and the loading control (GAPDH).

Example Data:

| Treatment Group | Phospho-VASP / Total VASP Ratio (Arbitrary Units) |

| Vehicle | 1.0 ± 0.1 |

| This compound (1 µM) | 2.5 ± 0.3 |

Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol evaluates the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.

Materials:

-

Acute hippocampal slices (as prepared in Protocol 1).

-

Recording chamber with aCSF perfusion system.

-

Bipolar stimulating electrode and glass recording microelectrode.

-

Amplifier and data acquisition system.

Methodology:

-

Slice Placement: Place a hippocampal slice in the recording chamber, continuously perfused with oxygenated aCSF.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).[16]

-